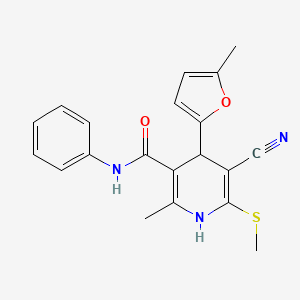![molecular formula C19H18N2O4 B4881116 N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B4881116.png)
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine, commonly known as MPPG, is a synthetic compound that has been extensively studied in the field of neuroscience. MPPG is a selective antagonist of metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that play a crucial role in regulating synaptic transmission and plasticity.
Mechanism of Action
MPPG acts as a competitive antagonist of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine, specifically targeting the group II and III receptors. By blocking the activation of these receptors, MPPG inhibits the downstream signaling pathways that are involved in regulating synaptic transmission and plasticity. This results in a decrease in glutamate release and a reduction in excitatory neurotransmission.
Biochemical and Physiological Effects:
MPPG has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce the release of glutamate in the hippocampus, which is important for learning and memory. It has also been shown to reduce pain sensitivity in animal models of neuropathic pain. Additionally, MPPG has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPPG in lab experiments is its selectivity for N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine, which allows for targeted manipulation of these receptors. Additionally, MPPG is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using MPPG is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
Future Directions
There are a number of future directions for research on MPPG and N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine. One area of interest is the role of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is growing interest in the use of mGluR antagonists as potential treatments for addiction and psychiatric disorders. Further research is needed to fully understand the mechanisms underlying the effects of MPPG and other mGluR antagonists, and to explore their potential therapeutic applications.
Synthesis Methods
The synthesis of MPPG involves the condensation of 4-methylbenzoyl chloride with glycine, followed by the addition of phenylacetic acid and acetic anhydride. The resulting product is then purified through recrystallization to obtain MPPG in its pure form.
Scientific Research Applications
MPPG has been widely used in neuroscience research to investigate the role of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine in various physiological and pathological conditions. For example, MPPG has been used to study the involvement of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine in synaptic plasticity, learning, and memory. It has also been used to investigate the role of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine in pain perception, addiction, and psychiatric disorders.
properties
IUPAC Name |
2-[[(E)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-13-7-9-15(10-8-13)18(24)21-16(19(25)20-12-17(22)23)11-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,25)(H,21,24)(H,22,23)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKUXVMRENMLNH-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-2-[(4-Methylphenyl)formamido]-3-phenylprop-2-enamido]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4881042.png)
![5-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4881045.png)
![1-chloro-3-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B4881050.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4881080.png)
![11-(2-bromo-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4881081.png)
![7-benzoyl-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4881084.png)

![butyl 4-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4881102.png)
![1-(4-bromophenyl)-3-[(4-chlorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4881105.png)

![1-(3-chloro-4-methylphenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881110.png)

![methyl 5-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-2-chlorobenzoate](/img/structure/B4881115.png)
![7-{[(5-methyl-1H-benzimidazol-2-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4881120.png)